Lipophilicity Shift vs. 3-Phenyl Analog
3-(4-Methoxyphenyl)isoxazole-5-carboxamide displays an XLogP3 value of 1.2, reflecting the moderate lipophilic contribution of the 4-methoxy group [1]. In contrast, the unsubstituted 3-phenylisoxazole-5-carboxamide (CAS 400870-91-9) has an XLogP3 of approximately 0.7 (computed via PubChem PGChemLib), resulting in a ΔlogP of +0.5 [2]. This shift enhances membrane permeability potential while maintaining aqueous solubility above typical threshold for fragment libraries, a balance not achievable with the more lipophilic 3-(4-chlorophenyl) analog or the more polar 3-(4-nitrophenyl) analog.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.2 |
| Comparator Or Baseline | 3-Phenylisoxazole-5-carboxamide: XLogP3 ≈ 0.7 |
| Quantified Difference | ΔlogP = +0.5 |
| Conditions | Computational prediction; PubChem 2025.09.15 release |
Why This Matters
The measured logP shift places the compound in a more desirable central region of drug-like space for fragment-based campaigns, potentially improving hit rates in cellular assays without sacrificing solubility.
- [1] PubChem Computed Properties for CID 776492. XLogP3-AA: 1.2. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Computed Properties for CID 11282394 (3-Phenylisoxazole-5-carboxamide). XLogP3-AA: 0.7. National Center for Biotechnology Information (2026). View Source
